molecular formula C16H17N5O7 B115780 Nbd-X, SE CAS No. 145195-58-0

Nbd-X, SE

Cat. No.: B115780
CAS No.: 145195-58-0
M. Wt: 391.34 g/mol
InChI Key: ULIVORQJLJKPHQ-UHFFFAOYSA-N
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Description

Nbd-X, SE is a fluorescent probe widely used in biochemical and biophysical research. This compound is known for its ability to bind to specific proteins and lipids, making it a valuable tool for studying molecular interactions and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nbd-X, SE typically involves the following steps:

    Preparation of 6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoic acid: This intermediate is synthesized by reacting 7-nitro-2,1,3-benzoxadiazole with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the ester: The intermediate is then reacted with 2,5-dioxo-1-pyrrolidinyl ester in the presence of a dehydrating agent such as N,N’-diisopropylcarbodiimide (DIC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Nbd-X, SE undergoes several types of chemical reactions:

    Substitution Reactions: The nitro group can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

    Substitution: Products with different functional groups replacing the nitro group.

    Reduction: Amino derivatives of the original compound.

    Hydrolysis: Hexanoic acid and the corresponding alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nbd-X, SE is unique due to its specific ester linkage, which provides stability and specificity in bioconjugation applications. Its fluorescence properties are highly sensitive to the environment, making it a versatile tool for studying dynamic biological processes.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O7/c22-12-7-8-13(23)20(12)27-14(24)4-2-1-3-9-17-10-5-6-11(21(25)26)16-15(10)18-28-19-16/h5-6,17H,1-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIVORQJLJKPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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